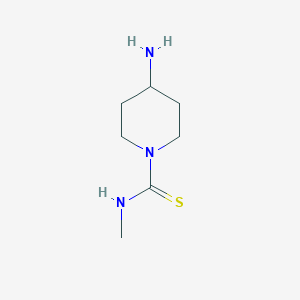

4-amino-N-methylpiperidine-1-carbothioamide hydrochloride

Description

Historical Context and Chemical Classification

The development of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride emerges from a rich historical foundation established by early piperidine research. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the fundamental chemistry that would eventually lead to the development of more complex piperidine derivatives. The name piperidine comes from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins.

The evolution from simple piperidine to complex derivatives like 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride represents decades of advancement in organic synthesis and medicinal chemistry. Piperidine derivatives have become ubiquitous building blocks in pharmaceuticals and fine chemicals, with the piperidine structure found in numerous therapeutic compounds. The incorporation of thioamide functionality into piperidine derivatives represents a more recent development in this field, combining the well-established pharmacological properties of piperidines with the unique chemical characteristics of thioamides.

From a chemical classification perspective, 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride belongs to multiple functional group categories. Primarily, it is classified as a piperidine derivative, falling within the broader category of six-membered nitrogen-containing heterocycles. Additionally, the compound is classified as a thioamide due to the presence of the carbothioamide functional group, which contains the characteristic carbon-sulfur double bond bonded to nitrogen. The amino group substitution further categorizes this compound within the class of aminopiperidines, while the hydrochloride salt formation places it among ionic organic compounds with enhanced stability and solubility properties.

Nomenclature and Structural Identity

The systematic nomenclature of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride follows International Union of Pure and Applied Chemistry guidelines, precisely describing the molecular structure and functional group arrangements. The name indicates that the base structure is piperidine, a six-membered saturated nitrogen heterocycle, with specific substitutions at defined positions. The "4-amino" designation specifies the presence of an amino group attached to the fourth carbon atom of the piperidine ring, while "N-methyl" indicates methylation of the nitrogen atom within the carbothioamide functional group.

The molecular formula for this compound is C₇H₁₆ClN₃S, with a molecular weight of 209.74 grams per mole. The compound exists under multiple Chemical Abstracts Service numbers, with 1158780-42-7 representing the hydrochloride salt form. The Simplified Molecular Input Line Entry System representation is documented as "S=C(N1CCC(N)CC1)NC.[H]Cl" or alternatively as "CNC(=S)N1CCC(CC1)N.Cl", providing a linear notation that captures the complete structural information.

The three-dimensional structure reveals a piperidine ring in a chair conformation, with the amino group positioned in an equatorial orientation at the 4-position to minimize steric interactions. The carbothioamide group extends from the nitrogen atom of the piperidine ring, creating a planar arrangement around the carbon-sulfur double bond characteristic of thioamides. The methylation of the terminal nitrogen in the carbothioamide group introduces additional steric considerations and influences the compound's overall electronic properties.

Table 1: Structural and Physical Properties of 4-Amino-N-methylpiperidine-1-carbothioamide Hydrochloride

Significance in Piperidine Derivative Research

The significance of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride within piperidine derivative research extends far beyond its individual chemical properties, representing a convergence of multiple important structural motifs that have demonstrated considerable value in medicinal chemistry applications. Piperidine derivatives represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis having long been widespread in pharmaceutical research. More than 7000 piperidine-related papers were published during the last five years according to scientific databases, indicating the continued importance of this structural class.

The compound's dual functionality, combining both amino and thioamide groups within a single molecular framework, provides researchers with unique opportunities to explore structure-activity relationships that bridge multiple pharmacological mechanisms. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including selective serotonin reuptake inhibitors, stimulants and nootropics, histamine receptor antagonists, antipsychotic medications, and opioids. The addition of thioamide functionality introduces new dimensions to this already versatile scaffold, as thioamides have been incorporated into peptides as isosteres for the amide bond and have demonstrated applications in biochemistry and medicine.

Research into piperidine derivatives has revealed their ubiquitous presence as building blocks in pharmaceuticals and fine chemicals, with the development of fast and cost-effective methods for the synthesis of substituted piperidines representing an important task of modern organic chemistry. The specific structural features of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride position it as a valuable research tool for investigating the relationship between molecular structure and biological activity, particularly in contexts where both nitrogen-containing heterocycles and sulfur-containing functional groups may contribute to therapeutic efficacy.

Parent Compound Relationship

The relationship between 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride and its parent compound, 4-amino-N-methylpiperidine-1-carbothioamide, illustrates fundamental principles of salt formation and pharmaceutical chemistry. The parent compound, identified by Chemical Abstracts Service number 1158944-68-3, has a molecular formula of C₇H₁₅N₃S and a molecular weight of 173.28 grams per mole. The transformation from the free base to the hydrochloride salt involves the protonation of a basic nitrogen center, most likely the amino group at the 4-position of the piperidine ring, followed by association with a chloride anion.

This salt formation process significantly alters the physical and chemical properties of the compound while maintaining the core structural features responsible for biological activity. The hydrochloride salt typically exhibits enhanced water solubility compared to the parent compound, improved crystalline stability, and more predictable handling characteristics in both synthetic and analytical applications. The addition of hydrochloric acid increases the molecular weight by 36.46 atomic mass units, corresponding to the incorporation of hydrogen chloride.

The parent compound relationship also extends to broader structural considerations within the thioamide family. Thioamides are functional groups with the general structure R¹−C(=S)−NR²R³, where R¹, R², and R³ are any groups, typically organyl groups or hydrogen. In the case of 4-amino-N-methylpiperidine-1-carbothioamide, the R¹ group corresponds to the 4-aminopiperidine moiety, R² represents the methyl group, and R³ is hydrogen, creating a specific substitution pattern that influences both chemical reactivity and potential biological interactions.

The structural relationship between the parent compound and its hydrochloride salt also provides insights into potential synthetic pathways and chemical transformations. Thioamides are typically prepared by treating amides with phosphorus sulfides such as phosphorus pentasulfide, a reaction first described in the 1870s. Alternative methods include the use of Lawesson's reagent, which is a more soluble analogue of phosphorus pentasulfide, providing researchers with multiple synthetic approaches to access both the parent compound and its various salt forms.

Research Objectives and Academic Relevance

The academic relevance of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride research extends across multiple scientific disciplines, reflecting the interdisciplinary nature of modern chemical and pharmaceutical research. Primary research objectives in this field focus on understanding the fundamental structure-activity relationships that govern the biological properties of piperidine derivatives, with particular emphasis on how the incorporation of thioamide functionality modifies traditional pharmacological profiles. Scientists are investigating how the unique combination of amino and thioamide groups within the piperidine framework influences molecular interactions with biological targets, including enzymes, receptors, and other macromolecular systems.

Contemporary research efforts have emphasized the development of new synthetic methodologies for accessing complex piperidine derivatives with high efficiency and selectivity. The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic advances directly support research into compounds like 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride by providing improved methods for their preparation and structural modification.

Table 2: Research Applications and Academic Relevance Areas

| Research Area | Specific Applications | Academic Significance |

|---|---|---|

| Synthetic Methodology | Development of new synthetic routes to aminothioamide piperidines | Advancement of organic synthesis techniques |

| Structure-Activity Relationships | Investigation of biological activity patterns | Understanding molecular mechanisms of action |

| Pharmaceutical Chemistry | Drug discovery and development applications | Therapeutic compound optimization |

| Chemical Biology | Molecular target identification and validation | Bridge between chemistry and biology |

| Medicinal Chemistry | Lead compound development and optimization | Translation of research to clinical applications |

The academic relevance of this research is further enhanced by the compound's potential role in advancing our understanding of thioamide chemistry within biological systems. Thioamides have been incorporated into peptides as isosteres for the amide bond, and peptide modifications serve as analogues of native peptides that can reveal structure-activity relationships. This research direction has significant implications for drug development, as analogues of peptides can potentially be used as drugs with improved oral bioavailability compared to their natural counterparts.

Research objectives also include the comprehensive characterization of the compound's chemical and physical properties, including detailed spectroscopic analysis, crystallographic studies, and computational modeling efforts. These investigations provide fundamental knowledge that supports both practical applications and theoretical understanding of piperidine-thioamide hybrid structures. The integration of experimental and computational approaches allows researchers to predict and rationalize the behavior of related compounds, accelerating the discovery and development of new therapeutic agents within this structural class.

Properties

IUPAC Name |

4-amino-N-methylpiperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-9-7(11)10-4-2-6(8)3-5-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKGZKSSPOXVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride generally involves:

- Preparation or procurement of a substituted piperidine, such as N-methyl-4-piperidone or 4-aminopiperidine derivatives.

- Introduction of the carbothioamide functional group (-CSNH2) onto the piperidine nitrogen.

- Formation of the hydrochloride salt to improve stability and crystallinity.

The key challenge is the selective functionalization of the piperidine nitrogen while preserving the amino functionality at the 4-position.

Preparation of N-Methyl-4-piperidone as a Key Intermediate

N-Methyl-4-piperidone is a common precursor in the synthesis of N-methylpiperidine derivatives. Its synthesis typically follows these steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Diethyl 1,3-acetonedicarboxylate + benzene + p-toluenesulfonic acid catalyst | Condensation reaction to form intermediate piperidone derivatives |

| 2 | Formaldehyde + Methylamine + reflux | Introduction of N-methyl group via reductive amination |

| 3 | Reflux in 20% HCl, evaporation, drying | Purification and isolation of N-methyl-4-piperidone hydrochloride salt |

This method yields N-methyl-4-piperidone hydrochloride with melting points in the range of 93-95 °C after recrystallization, suitable as a starting material for further functionalization.

The 4-amino group introduction is often achieved by:

- Nitrosation of piperidine derivatives followed by reduction.

- Strecker synthesis starting from piperidone derivatives.

Example: Nitrosation and Reduction

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperidine + Sodium nitrite (NaNO2) under acidic conditions | Formation of nitrosopiperidine intermediate |

| 2 | Reduction with lithium aluminum hydride (LiAlH4) in THF or ether at 0 °C to room temperature | Conversion of nitroso group to amino group |

| 3 | Acidification with HCl and recrystallization from ethanol/ethyl acetate | Isolation of N-aminopiperidine hydrochloride salt |

This method provides high purity N-aminopiperidine hydrochloride, a close analog to the target compound.

Example: Strecker Synthesis

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-p-toluenesulfonyl-4-piperidone + KCN + NH4Cl in methanol/water, heated at 50-60 °C | Formation of aminonitrile intermediate |

| 2 | Hydrolysis with refluxing HCl for 8 hours | Conversion of nitrile to amino acid or amino derivative |

| 3 | Purification by ion-exchange resin and recrystallization | Isolation of 4-aminopiperidine derivatives |

This method yields 4-aminopiperidine derivatives with moderate yields (42-54%) and good purity.

Introduction of the Carbothioamide Group

The conversion of the piperidine nitrogen to a carbothioamide (-CSNH2) is typically conducted by:

- Reaction of the amine with thiophosgene or equivalent thiocarbonyl transfer reagents.

- Alternatively, reaction with ammonium thiocyanate under acidic or basic conditions.

Although explicit procedures for 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride are scarce, analogous carbothioamide preparations follow this general scheme:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Amino-N-methylpiperidine + Thiophosgene or ammonium thiocyanate | Formation of carbothioamide moiety on the nitrogen |

| 2 | Acidification with HCl | Formation of hydrochloride salt |

| 3 | Recrystallization | Purification to obtain crystalline hydrochloride salt |

Protective Group Strategies and Boc Derivatives

To enhance selectivity and yield, protective groups such as tert-butyloxycarbonyl (Boc) are often employed on the amino group during synthesis:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Piperidinecarboxamide + Di-tert-butyl dicarbonate + triethylamine in water | Formation of 1-Boc-4-piperidyl urea |

| 2 | Bromination with bromine in sodium hydroxide solution, reflux | Conversion to 1-Boc-4-amino piperidine |

| 3 | Acidification and extraction, crystallization | Isolation of Boc-protected amino piperidine |

This method provides high purity intermediates with yields up to 90%, facilitating subsequent functionalization steps.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The nitrosation-reduction method offers a straightforward approach to introduce the amino group but requires careful control of reaction temperature and stoichiometry to avoid side reactions.

- The Strecker synthesis route, while versatile, may suffer from moderate yields and requires extensive purification steps.

- Boc protection strategies improve selectivity and yield, especially useful when multiple functional groups are present.

- The carbothioamide formation step is sensitive and typically performed under controlled acidic conditions to ensure the formation of the hydrochloride salt with good crystallinity.

- Purification by recrystallization from ethanol/ethyl acetate or similar solvents is common to achieve high purity.

The preparation of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride involves a multi-step synthetic route starting from piperidine derivatives, with key steps including amino group introduction via nitrosation-reduction or Strecker synthesis, N-methylation, carbothioamide formation, and salt formation. Protective group strategies such as Boc protection enhance the efficiency and selectivity of the synthesis. The methods described are supported by diverse patent literature and scientific research, providing reliable routes for laboratory and industrial scale preparations.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions yield amines and amides.

Substitution: Substitution reactions result in the formation of various substituted piperidines.

Scientific Research Applications

4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride has found applications in various scientific fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including diabetes and cardiovascular disorders.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Carbothioamide vs. Carboxamide: The thioamide group in the target compound replaces the oxygen in carboxamide analogs (e.g., 4-amino-N-phenylpiperidine-1-carboxamide HCl). This substitution reduces hydrogen-bond acceptor capacity (H-bond acceptors: 3 vs.

Substituent Effects: Methyl vs. Phenyl: The methyl group in the target compound confers moderate hydrophobicity, whereas the phenyl group in 4-amino-N-phenylpiperidine-1-carboxamide HCl may enhance π-π interactions in biological systems, albeit with increased steric bulk . Hydroxy-Dimethylethyl: The branched hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide HCl likely improves water solubility but may reduce metabolic stability due to steric hindrance .

Hazard Profile: Limited hazard data exist for the target compound.

Research Findings and Implications

Pharmacokinetic Considerations

- Solubility : Hydrochloride salts universally improve aqueous solubility. However, the thioamide group may reduce crystallinity compared to carboxamides, impacting formulation stability .

- Metabolism : Thioamides are less prone to hydrolysis than carboxamides but may undergo sulfoxidation, a pathway requiring further study for the target compound .

Biological Activity

4-amino-N-methylpiperidine-1-carbothioamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that summarize key findings.

4-amino-N-methylpiperidine-1-carbothioamide hydrochloride is characterized by its piperidine structure with an amino group and a carbothioamide functional group. These features contribute to its unique reactivity and biological profile.

The compound interacts with various molecular targets, acting as an inhibitor or activator of specific enzymes. This interaction influences several biochemical pathways, which can lead to therapeutic effects in different biological systems. The exact mechanisms depend on the context of application, but initial studies suggest that it may modulate enzyme activity involved in metabolic processes.

Antiviral Activity

Recent studies have indicated that compounds similar to 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride exhibit antiviral properties. For instance, spiro-piperidine derivatives have shown significant inhibitory activity against the influenza A virus M2 protein, suggesting a potential for similar applications in combating viral infections .

Antitumor Activity

Research has demonstrated that piperidine derivatives can exhibit antitumor activity . A study focused on pyrazole derivatives indicated that compounds with structural similarities to 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antiviral Potency

A study evaluated the antiviral efficacy of various piperidine derivatives against viral proteins. The results showed that certain modifications to the piperidine structure enhanced binding affinity and inhibitory potency against viral targets, providing insights into how structural variations can influence biological activity .

Case Study 2: Anticancer Effects

In vitro tests on breast cancer cell lines revealed that certain piperidine derivatives exhibited cytotoxic effects, particularly when combined with established chemotherapeutic agents like doxorubicin. The combination therapy resulted in a synergistic effect, enhancing the overall anticancer efficacy .

Data Summary

| Activity Type | Compound | IC50 Value (μM) | Target |

|---|---|---|---|

| Antiviral | Spiro-Piperidine Derivative | 0.92 ± 0.11 | Influenza A M2 Protein |

| Antitumor | Piperidine Derivative | Varies | Breast Cancer Cell Lines |

Q & A

Basic: What are the common synthetic routes for 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting piperidine derivatives with methylamine and carbothioamide precursors. Key steps include:

- Nucleophilic substitution : Introducing the methylamine group via reaction with methyl halides or reductive amination .

- Carbothioamide formation : Using thiophosgene or thioacylating agents under inert atmospheres (e.g., nitrogen) to avoid oxidation .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or methanol enhance reaction efficiency. Catalysts such as triethylamine may accelerate thiourea formation .

- Purification : Crystallization or column chromatography ensures high purity (>95%) .

Critical factors : Temperature control (40–60°C), pH adjustment during workup (pH 6–7 for precipitation), and stoichiometric excess of methylamine improve yields .

Advanced: How can density functional theory (DFT) optimize the synthesis and electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP functional) predict reaction pathways and transition states:

- Reaction mechanism : Modeling nucleophilic attack of methylamine on the piperidine core identifies rate-limiting steps, guiding catalyst selection .

- Electronic structure : HOMO-LUMO analysis reveals nucleophilic/electrophilic sites, aiding in predicting regioselectivity during carbothioamide formation .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics, supporting solvent optimization .

Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm structural integrity (e.g., methylamine protons at δ 2.3–2.5 ppm, thiourea C=S at δ 180–190 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Metabolic stability : Test liver microsomal stability (e.g., human CYP450 isoforms) to account for interspecies variability .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values, ensuring ≥3 independent replicates .

- Orthogonal assays : Cross-validate receptor binding (SPR) with functional assays (cAMP accumulation) to confirm target engagement .

Basic: What are the typical biological targets investigated for this compound?

Methodological Answer:

- GPCRs : Screen for activity at histamine H or serotonin receptors due to structural similarity to piperidine-based antagonists .

- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinases (ATP-binding assays) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., MCF-7) .

Advanced: How does the compound’s electronic structure influence its reactivity and target interactions?

Methodological Answer:

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies electron-rich thiourea sulfur as a hydrogen bond acceptor, critical for receptor binding .

- Molecular docking : AutoDock Vina predicts binding poses in acetylcholinesterase (PDB: 4EY7), highlighting interactions with Trp86 and Glu202 .

- QM/MM simulations : Hybrid quantum-mechanical/molecular mechanics models quantify binding energies (ΔG) for lead optimization .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

- Storage conditions : Lyophilized solid stored at -20°C under argon, with desiccants to prevent hydrolysis .

- Stability testing : Monitor degradation via HPLC every 6 months; accept <5% impurity over 2 years .

- Solution stability : Prepare fresh solutions in DMSO (≤1 mM) to avoid thiourea oxidation .

Advanced: What in silico approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : SwissADME estimates logP (2.1), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .

- PBPK modeling : GastroPlus simulates oral bioavailability (%F) using solubility (LogS = -3.2) and permeability (Caco-2 P >1 × 10 cm/s) .

- Metabolite prediction : GLORY predicts S-oxidation of the thiourea group as the primary metabolic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.